Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate

Vue d'ensemble

Description

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (TETA) is a biocompatible, water-soluble, and biodegradable molecule that has been widely studied for its potential applications in biotechnology and medicine. TETA has been found to have a wide range of properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. TETA has also been used in gene therapy, drug delivery, and tissue engineering. In addition, TETA has been used in the synthesis of a variety of other compounds, including polymers, nanoparticles, and dyes.

Applications De Recherche Scientifique

Synthesis of Molecules with Electroactive Cavities

Scientific Field

Summary of the Application

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is used in the synthesis of molecules with electroactive cavities . These molecules can interact with other molecules or ions, leading to a variety of potential applications in areas such as sensing, catalysis, and materials science .

Methods of Application

While the specific experimental procedures can vary depending on the target molecule, the general process involves using the compound as a building block in organic synthesis reactions . The exact conditions and reagents used would depend on the specific reaction being carried out .

Results or Outcomes

The outcome of these reactions is the formation of molecules with electroactive cavities . These molecules can have a variety of properties and uses, depending on their specific structure and the nature of the electroactive cavities .

Preparation of Plerixafor Derivatives

Scientific Field

Summary of the Application

The compound is also used in the preparation of plerixafor derivatives . Plerixafor is a medication used to mobilize hematopoietic stem cells in cancer patients to increase the yield of these cells in the bloodstream for subsequent collection and transplantation .

Methods of Application

The compound is used as a starting material in the synthesis of plerixafor derivatives . The specific synthetic route would depend on the structure of the target derivative .

Results or Outcomes

The result of these reactions is the formation of plerixafor derivatives . These compounds could potentially have improved properties or novel uses compared to plerixafor itself .

Nitrogen Crown Ether Analogue

Scientific Field

Summary of the Application

This compound acts as a nitrogen crown ether analogue . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The most common crown ethers are cyclic oligomers of ethylene oxide, the repeating unit being ethyleneoxy, i.e., -CH2CH2O-. Because crown ethers strongly bind certain cations, they play a vital role in various chemical reactions .

Methods of Application

The compound can be used in reactions where a nitrogen crown ether analogue is needed . The specific experimental procedures would depend on the reaction being carried out .

Results or Outcomes

The use of this compound as a nitrogen crown ether analogue can lead to a variety of outcomes, depending on the specific reaction . For example, it could be used to selectively bind certain cations, influencing the course of a reaction .

Antioxidant in Rubber

Scientific Field

Summary of the Application

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is used as an antioxidant in rubber . Antioxidants are added to rubber to prevent the oxidative degradation of the rubber during its service life .

Methods of Application

The compound is mixed with the rubber during the manufacturing process . The specific procedures and conditions would depend on the type of rubber and the desired properties of the final product .

Results or Outcomes

The addition of this compound as an antioxidant can improve the durability and lifespan of the rubber . This can lead to rubber products with improved performance and longer service lives .

Ligands for Host-Guest Chemistry

Scientific Field

Summary of the Application

This compound is used in the synthesis of ligands for host-guest chemistry . Host-guest chemistry involves the study of complex molecules that are capable of interacting with other molecules through non-covalent bonding .

Methods of Application

The compound is used as a starting material in the synthesis of these ligands . The specific synthetic route would depend on the structure of the target ligand .

Results or Outcomes

The result of these reactions is the formation of ligands that can be used in host-guest chemistry . These ligands can have a variety of uses, depending on their specific structure and the nature of the guest molecules they are designed to interact with .

Drug Delivery System (DDS) Research

Scientific Field

Summary of the Application

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is used in research related to drug delivery systems (DDS) . DDS are methods or processes for delivering a pharmaceutical compound to achieve a therapeutic effect in humans or animals .

Methods of Application

The compound can be used in the synthesis of molecules that are designed to deliver drugs to specific parts of the body . The specific procedures and conditions would depend on the type of DDS being researched .

Results or Outcomes

The use of this compound in DDS research can lead to the development of new methods for delivering drugs . This can result in improved treatment outcomes for a variety of medical conditions .

Propriétés

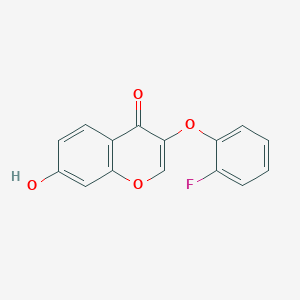

IUPAC Name |

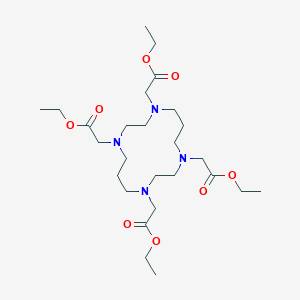

ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPDBLIYOCNCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560218 | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

CAS RN |

126320-57-8 | |

| Record name | 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126320-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)